Tin(II) acetate

Description

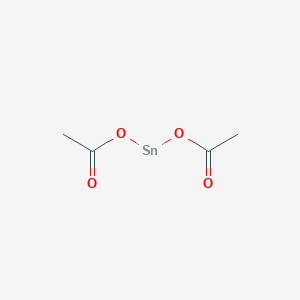

Structure

3D Structure of Parent

Properties

IUPAC Name |

tin(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Sn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOXNTGLSKTMQO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sn(CH3COO)2, C4H6O4Sn | |

| Record name | tin(II) acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213242 | |

| Record name | Stannous acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-39-1 | |

| Record name | Stannous acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannous acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANNOUS ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SKU167W8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tin(II) Acetate for Researchers and Drug Development Professionals

Introduction: Tin(II) acetate, also known as stannous acetate, is an inorganic tin salt with significant applications in various chemical and industrial processes. This white to off-white crystalline solid is particularly valued for its reducing and catalytic properties. This guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis protocols, and key applications relevant to research and development.

Core Properties and Identification

This compound is characterized by the chemical formula C₄H₆O₄Sn.[1] In this compound, tin exists in the +2 oxidation state, bonded to two acetate ions. It is sensitive to moisture and air, where it can undergo oxidation, which necessitates careful handling and storage in a cool, dry place to maintain its chemical integrity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 638-39-1 | [1][2][3] |

| Molecular Formula | C₄H₆O₄Sn or Sn(CH₃COO)₂ | [1][2][3] |

| Molecular Weight | 236.79 - 236.80 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline substance/powder | [3] |

| Melting Point | 180-183 °C (356-361.4 °F; 453-456 K) | [3][4] |

| Density | 2.310 g/cm³ | [3] |

| Solubility | Decomposes in water. Soluble in dilute hydrochloric acid, dimethyl sulfoxide, and methanol. | [4][5] |

| EC Number | 211-335-9 | [3] |

| MDL Number | MFCD00054408 | [2] |

Synthesis and Experimental Protocols

Several methods for the preparation of this compound have been documented. The selection of a particular method may depend on the desired purity, scale, and available starting materials.

Protocol 1: Synthesis from Tin(II) Oxide and Acetic Acid

A common and straightforward method involves the reaction of tin(II) oxide with glacial acetic acid.[3][6]

Experimental Procedure:

-

Reaction Setup: In a suitable reaction vessel, add tin(II) oxide and deionized water, typically in a mass ratio of 1:1 to 1:2.[6][7]

-

Addition of Reactant: Begin stirring the mixture and slowly add the weighed tin(II) oxide.[6][7]

-

Heating and Acid Addition: Heat the suspension to a temperature of 75-85°C.[6][7] Gradually add glacial acetic acid solution while maintaining vigorous stirring. The addition should be completed within approximately 30 minutes.[6][7]

-

Reaction Completion: Increase the temperature to 95-100°C and maintain it for about 3 hours to ensure the reaction goes to completion.[6][7]

-

Isolation of Product: While maintaining the temperature at 100°C, perform vacuum distillation to remove any low-boiling substances until the material turns into a white solid.[6][7]

-

Final Product Preparation: Stop the distillation, remove the solid product, crush it, and dry it in an oven at 100°C to obtain the final this compound product.[6][7]

Other Preparative Methods

-

From Tin(II) Sulfate: This method involves precipitating blue-black tin(II) oxide from a tin(II) sulfate solution using sodium hydroxide, followed by reaction of the isolated tin(II) oxide with acetic acid.[6]

-

From Dimethyltin(II): this compound can also be prepared by reacting acetic acid with dimethyltin(II) in a benzene solution. However, the use of toxic benzene makes this method less favorable.[6]

-

Chloride-Based Process: Commercial production has often utilized chloride-based processes, such as reacting stannous chloride with sodium carboxylates. A drawback of this method is the potential for chloride impurities in the final product.[8]

Applications in Research and Development

This compound is a versatile compound with several applications in both laboratory and industrial settings.

Catalysis in Organic Synthesis

One of the primary uses of this compound is as a Lewis acid catalyst in organic reactions.[9][10] It is particularly effective in:

-

Esterification and Transesterification Reactions: It serves as an efficient catalyst for these reactions, which are fundamental in the synthesis of various organic compounds, including pharmaceuticals and polymers.[9][10]

-

Carbon-Hydrogen (C-H) Activation: In combination with palladium(II) acetate, this compound can form an effective catalytic system for the C-H activation of certain organic molecules, such as the methoxy group in anisole.[1][10]

Materials Science and Nanotechnology

This compound is a valuable precursor in the synthesis of various materials:

-

Tin Anodes: It is used in the production of tin anodes for rechargeable thin-film batteries.[10]

-

Bimetallic Nanoparticles: It serves as a reactant in the synthesis of tin-copper (Sn-Cu) bimetallic nanoparticles, which have potential applications in catalysis and electronics.[4][10][11]

-

Tin Oxide Catalysts: The compound is a precursor for creating high-surface-area tin oxide catalysts.[4][9][10][11]

-

Thin Films: this compound can be used in photochemical vapor deposition (PCVD) to fabricate tin(IV) oxide thin films for applications in optoelectronics and sensors.[10]

Potential in Drug Delivery and Biomedical Applications

While direct applications in drug development are less common, the biocompatibility of certain tin compounds is an area of ongoing research. This suggests potential future applications for tin-based compounds, possibly including derivatives of this compound, in areas such as drug delivery systems and medical devices.[12]

Safety and Handling

This compound can be hazardous if ingested or upon contact with skin or eyes, potentially causing irritation. It is recommended to use personal protective equipment, such as gloves and safety goggles, when handling this compound. Adequate ventilation is also crucial to avoid the inhalation of any dust or fumes. As it is classified as a dangerous good for transport, additional shipping charges may apply.[1]

References

- 1. scbt.com [scbt.com]

- 2. strem.com [strem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. CN104557506A - Preparation technology of stannous acetate - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. nbinno.com [nbinno.com]

- 10. Buy this compound | 638-39-1 [smolecule.com]

- 11. 022361.14 [thermofisher.com]

- 12. solubilityofthings.com [solubilityofthings.com]

Physical and chemical properties of stannous acetate

An In-depth Technical Guide to the Physical and Chemical Properties of Stannous Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannous acetate, also known as tin(II) acetate with the chemical formula Sn(CH₃COO)₂, is an inorganic salt where tin is in the +2 oxidation state.[1] It is a versatile compound utilized across various chemical and industrial sectors, primarily for its properties as a reducing agent and a catalyst.[1] In the context of materials science and drug development, it serves as a critical precursor for the synthesis of tin-based materials, including catalysts and nanoparticles, and finds application in specialized formulations such as oral care products.[2][3]

This document provides a comprehensive overview of the core physical and chemical properties of stannous acetate, detailed experimental protocols for its synthesis and analysis, and a summary of its key reactive behaviors. All data is presented to support research and development activities.

Physical Properties

Stannous acetate is a white to off-white crystalline solid that is sensitive to moisture and air. Its physical characteristics are summarized in the tables below. Care must be taken during handling and storage to maintain its chemical integrity, typically by keeping it in a cool, dry place under an inert atmosphere.[4]

General and Physical Data

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline solid/powder | [5] |

| Molecular Formula | C₄H₆O₄Sn | [5][6] |

| Molecular Weight | 236.80 g/mol | [5][6] |

| Density | 2.310 g/cm³ | [5] |

| Melting Point | 180 - 183 °C (356 - 361.4 °F) | [5][7] |

Solubility Data

Stannous acetate exhibits limited solubility in aqueous solutions due to hydrolysis. It is, however, soluble in certain organic solvents and acidic solutions.

| Solvent | Solubility | Reference(s) |

| Water | Decomposes | [2][3][5] |

| Dilute Hydrochloric Acid | Soluble | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2][3] |

| Methanol | Soluble | [2][3] |

Chemical Properties and Reactivity

The chemistry of stannous acetate is dominated by the Sn(II) ion, which can be readily oxidized and participates in various coordination and decomposition reactions.

Chemical Identifiers

| Identifier Type | Value | Reference(s) |

| CAS Number | 638-39-1 | [5] |

| EC Number | 211-335-9 | [5] |

| PubChem CID | 69488 | [5][6] |

| InChI Key | PNOXNTGLSKTMQO-UHFFFAOYSA-L | [5] |

| SMILES | CC(=O)[O-].CC(=O)[O-].[Sn+2] | [5] |

Key Chemical Reactions

Stannous acetate is sensitive to its environment and undergoes several key reactions:

-

Hydrolysis: In the presence of water, stannous acetate decomposes to form tin(II) oxide or hydrous tin(II) oxide.[5] This reactivity limits its use in aqueous media without stabilizing agents.

-

Oxidation: When exposed to air, the tin(II) ion can be oxidized to tin(IV), which affects the compound's stability and efficacy in chemical reactions.

-

Thermal Decomposition: When heated, anhydrous stannous acetate decomposes to blue-black tin(II) oxide.[5] If the material is solvated with acetic acid (Sn(CH₃COO)₂·2CH₃COOH), heating under normal pressure can lead to disproportionation, yielding products such as tin(IV) oxide and hydrogen.[5]

-

Complex Formation: It can form complexes with other acetate salts, such as KSn(CH₃COO)₃, in the appropriate medium.[5]

Experimental Protocols

Synthesis of Stannous Acetate

A common laboratory-scale synthesis involves the reaction of tin(II) oxide with glacial acetic acid.[5]

Materials:

-

Tin(II) oxide (SnO)

-

Glacial acetic acid (CH₃COOH)

-

Reaction flask with reflux condenser

-

Heating mantle

-

Vacuum filtration apparatus

Procedure:

-

Tin(II) oxide is dissolved in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated and refluxed. During this process, a solvated intermediate, Sn(CH₃COO)₂·2CH₃COOH, may form, which can appear as yellow crystals upon cooling.[5]

-

To obtain the anhydrous white crystals of stannous acetate, the excess acetic acid is removed by heating the product under reduced pressure.[5]

-

The final product, Sn(CH₃COO)₂, can be further purified by sublimation under vacuum.[5]

Purity Analysis: Gravimetric Determination of Tin Content

The purity of stannous acetate can be determined by measuring its tin content via gravimetric analysis. This protocol involves the controlled thermal decomposition of the compound to a stable oxide.

Materials:

-

Stannous acetate sample

-

Porcelain crucible and lid

-

Muffle furnace

-

Analytical balance

-

Desiccator

Procedure:

-

Accurately weigh a clean, dry porcelain crucible and lid.

-

Add a precisely weighed amount of the stannous acetate sample (approx. 0.5-1.0 g) to the crucible.

-

Heat the crucible gently at first and then increase the temperature in a muffle furnace to a high temperature (e.g., 900 °C) to ensure complete conversion of the acetate to tin(IV) oxide (SnO₂). This ignition process should be performed in an oxidizing atmosphere (air).

-

Cool the crucible and its contents in a desiccator to room temperature.

-

Weigh the crucible, lid, and the resulting SnO₂ residue.

-

Calculate the percentage of tin in the original sample based on the mass of the SnO₂ residue and the known stoichiometry. The theoretical percentage of tin in Sn(CH₃COO)₂ is approximately 49.9%.

Handling and Storage of an Air- and Moisture-Sensitive Compound

Due to its sensitivity, stannous acetate requires handling under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques to prevent degradation.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably inside a desiccator or glovebox.

-

Solvent Handling: When preparing solutions, use anhydrous solvents that have been properly degassed to remove dissolved oxygen and water.[8][9]

-

Transfers: Solid transfers should be performed quickly or within a glovebox. Solutions are best handled using syringes or cannulas under a positive pressure of inert gas.[9]

Applications in Research and Development

Stannous acetate is a valuable reagent and precursor in several areas relevant to scientific and pharmaceutical development.

-

Catalysis: It functions as an effective Lewis acid catalyst for organic reactions such as esterification and transesterification, which are fundamental in the synthesis of various organic molecules, including potential active pharmaceutical ingredients (APIs).[2][3]

-

Precursor for Materials Synthesis: It is a key starting material for producing other tin-containing compounds. This includes the synthesis of high-surface-area tin oxide catalysts, Sn-Cu bimetallic nanoparticles, and tin anodes for thin-film batteries.[2][10]

-

Oral Care Formulations: Stannous acetate has been incorporated into oral care compositions, leveraging the properties of the stannous ion.[2][3]

Safety and Handling

Stannous acetate is classified as harmful.[6]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[6] It may cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion

Stannous acetate is a foundational tin(II) salt with well-defined physical properties and a reactive chemical nature. Its sensitivity to air and moisture necessitates careful handling, but its utility as a catalyst and precursor makes it a valuable compound in synthetic chemistry and materials science. For professionals in drug development, its primary relevance lies in its catalytic activity for synthesizing complex organic molecules and its formulation in specialized applications. The protocols and data provided herein serve as a technical guide for the safe and effective use of stannous acetate in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 638-39-1 [smolecule.com]

- 3. STANNOUS ACETATE | 638-39-1 [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Stannous acetate | C4H6O4Sn | CID 69488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 638-39-1 [sigmaaldrich.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. molan.wdfiles.com [molan.wdfiles.com]

- 10. This compound 638-39-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Preparation of Anhydrous Tin(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of anhydrous Tin(II) acetate (Sn(CH₃COO)₂). The document details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows. This guide is intended to serve as a valuable resource for researchers and professionals requiring high-purity this compound for various applications, including catalysis in organic synthesis and as a precursor in materials science.

Physicochemical Properties

Anhydrous this compound, also known as stannous acetate, is a white to off-white crystalline powder.[1] It is sensitive to moisture and air, where it can undergo oxidation. Key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆O₄Sn | |

| Molecular Weight | 236.80 g/mol | [2] |

| Melting Point | 182.5–183 °C | |

| Purity (Commercial) | ≥95%, 98%+, 99% | [3] |

| Density | 2.31 g/cm³ | [2] |

| Sublimation Temperature | 150–155 °C (in vacuo) | [4] |

Synthesis Methodologies

Several methods for the synthesis of anhydrous this compound have been reported. The choice of method may depend on the desired purity, scale, and available starting materials. The most common and effective methods are detailed below.

Method 1: Reaction of Tin(II) Oxide with Acetic Acid

This is a widely used method that involves the reaction of Tin(II) oxide with glacial acetic acid.[1][2][5] The reaction can be manipulated to produce either the anhydrous salt or a solvated intermediate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add freshly prepared Tin(II) oxide.

-

Addition of Acetic Acid: Add an excess of glacial acetic acid to the flask.

-

Reflux: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by the dissolution of the solid Tin(II) oxide.

-

Formation of Intermediate: Upon cooling, a solvated intermediate, Sn(CH₃COO)₂·2CH₃COOH, may precipitate as yellow crystals.[2]

-

Isolation of Anhydrous Product: To obtain the anhydrous this compound, the excess acetic acid is removed by heating under reduced pressure.[2]

-

Purification: The resulting white crystals of anhydrous this compound can be further purified by vacuum sublimation at 150-155 °C, which can yield a product of 95-98% purity.[4]

Workflow for Method 1:

Method 2: Reaction of Metallic Tin with Glacial Acetic Acid

This method involves the direct reaction of elemental tin with glacial acetic acid, although it typically requires long reaction times.[6][7]

-

Reaction Setup: Place finely divided tin metal (e.g., 90 g) in a round-bottom flask fitted with a reflux condenser and a nitrogen inlet.[4]

-

Addition of Acetic Acid: Add a sufficient volume of glacial acetic acid to the flask.

-

Reflux: Heat the mixture to reflux under a nitrogen atmosphere for an extended period (e.g., 80-90 hours).[4][6][7] Shorter reaction times (around 50 hours) may yield the solvated acetate, Sn(CH₃COO)₂·2CH₃COOH.[4]

-

Isolation: After the reaction is complete, the excess acetic acid is removed by distillation.

-

Purification: The crude product is then purified by vacuum sublimation at 150-155 °C to yield white crystals of anhydrous this compound.[4]

Workflow for Method 2:

Method 3: Aqueous Solution-Based Synthesis from Tin(II) Oxide

A patented method describes a process that starts with an aqueous suspension of Tin(II) oxide.[8] This method involves controlled heating and distillation steps.

-

Initial Slurry: Weigh Tin(II) oxide and deionized water in a mass ratio of 1-2:1 and add them to a reaction kettle with stirring.[8]

-

Heating and Acid Addition: Heat the stirred mixture to 75-85 °C. Gradually add a glacial acetic acid solution over a period of 30 minutes.[8]

-

Reaction: Continue heating the mixture to 95-100 °C and maintain this temperature for 3 hours.[8]

-

Distillation: While maintaining the temperature at 100 °C, perform a reduced pressure distillation until no more low-boiling-point substances are distilled off and the material becomes a white solid.[8]

-

Final Product: The resulting solid is then crushed and dried in an oven at 100 °C to obtain the final this compound product.[8]

Characterization

The identity and purity of the synthesized anhydrous this compound should be confirmed through various analytical techniques.

| Technique | Expected Results |

| Melting Point | A sharp melting point in the range of 182.5–183 °C indicates high purity. |

| Gravimetric Analysis | Analysis of tin content by ignition to tin oxide should yield %Sn between 48.9-51.4%. |

| X-Ray Diffraction (XRD) | The XRD pattern should match the known crystal structure of anhydrous this compound, confirming the correct phase and absence of impurities like Tin(IV) oxide.[9] |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic peaks for the acetate group, and the positions of these peaks can provide information about the coordination of the acetate to the tin center. |

Handling and Storage

Anhydrous this compound is sensitive to moisture and air. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis and oxidation.

Safety Precautions

This compound is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

References

- 1. Buy this compound | 638-39-1 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. strem.com [strem.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. you-iggy.com [you-iggy.com]

- 6. US6303808B1 - Direct synthesis of tin (II) carboxylates and tin(IV) carboxylates from elemental tin or tin oxides - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. CN104557506A - Preparation technology of stannous acetate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure and Coordination Chemistry of Tin(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) acetate, Sn(CH₃COO)₂, is a versatile tin(II) salt that serves as a critical precursor and catalyst in a variety of chemical and pharmaceutical applications. Its utility is deeply rooted in its unique crystal structure and coordination chemistry, which are governed by the stereochemically active lone pair of electrons on the tin(II) center. This technical guide provides a comprehensive overview of the crystal structure of this compound, its coordination behavior, and its relevance in synthetic and pharmaceutical contexts, with a focus on quantitative data and detailed experimental methodologies.

Crystal Structure of this compound

The solid-state structure of this compound has been determined by X-ray powder diffraction. It adopts a polymeric structure characterized by infinite chains of Sn(CH₃COO)₂ units.[1]

Crystallographic Data

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3916(4) |

| b (Å) | 7.6416(4) |

| c (Å) | 7.8283(4) |

| α (°) | 65.094(3) |

| β (°) | 87.795(3) |

| γ (°) | 81.399(3) |

| V (ų) | 394.81(3) |

| Z | 2 |

Data from the crystallographic study by Stafeeva et al. (2007).

Coordination Environment of the Tin(II) Ion

The tin(II) ion in the crystal structure is asymmetrically coordinated to four oxygen atoms from bridging acetate ligands.[1] The coordination geometry is a strongly distorted trigonal bipyramid, a consequence of the stereochemically active 5s² lone pair of electrons on the tin atom, which occupies one of the equatorial positions.[1] This lone pair influences the bond angles and lengths around the tin center, leading to a distorted coordination sphere.

The acetate groups act as bridging ligands, connecting the tin atoms to form infinite polymeric chains that extend along the c-axis.[1] These chains are then packed into groups of four.[1]

Bond Lengths and Angles

The Sn-O bond distances are not equivalent, with two shorter and two longer bonds, further highlighting the asymmetry of the coordination environment.[1]

| Bond | Distance (Å) |

| Sn-O1 | 2.170(6) |

| Sn-O2 | 2.207(6) |

| Sn-O3 | 2.293(7) |

| Sn-O4 | 2.372(8) |

Selected interatomic distances from the crystal structure of this compound.

The arrangement of the coordinating oxygen atoms and the lone pair around the tin(II) center is crucial for understanding its reactivity and role as a Lewis acid.

Coordination Chemistry of this compound

The coordination chemistry of this compound is dominated by its Lewis acidic character, readily forming complexes with a variety of ligands. The vacant 5p orbitals on the tin atom can accept electron pairs from donor atoms, leading to the formation of coordination complexes.

Lewis Acidity and Complex Formation

This compound is widely utilized as a Lewis acid catalyst in organic synthesis, particularly in esterification and transesterification reactions.[2][3] This catalytic activity stems from the ability of the tin(II) ion to coordinate with the carbonyl oxygen of esters, thereby activating the carbonyl group towards nucleophilic attack.

While the solid-state structure is polymeric, in the presence of other coordinating species, the acetate bridges can be cleaved to form discrete molecular complexes. For instance, in the presence of alkali metal or alkaline earth metal acetates, complex acetates such as KSn(CH₃COO)₃ and Ba[Sn(CH₃COO)₃]₂ can be formed.[4]

Coordination with Other Ligands

Although structurally characterized coordination complexes of this compound with other ligands are not extensively documented in the literature, its coordination behavior can be inferred from its catalytic activity and its reactions with various donor molecules. The interaction with Lewis bases, such as amines, phosphines, and alcohols, is fundamental to its role in catalysis and as a precursor for other organotin compounds.

Experimental Protocols

Synthesis and Crystallization of this compound

A detailed method for the preparation of this compound involves the reaction of tin(II) oxide with acetic acid.[5][6]

Materials:

-

Tin(II) oxide (SnO)

-

Glacial acetic acid

-

Deionized water

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, a suspension of tin(II) oxide in deionized water is prepared under a nitrogen atmosphere to prevent oxidation.[5]

-

The mixture is heated to 75-85 °C with constant stirring.[6]

-

A solution of glacial acetic acid is gradually added to the heated suspension over a period of 30 minutes.[6]

-

The reaction mixture is then heated to 95-100 °C and maintained at this temperature for 3 hours to ensure complete reaction.[6]

-

After the reaction is complete, the resulting solution is subjected to reduced pressure distillation to remove water and excess acetic acid until a white solid product is obtained.[6]

-

The solid this compound is then dried in a vacuum oven at 100 °C.[6]

-

For obtaining high-purity crystals suitable for X-ray diffraction, sublimation of the crude product under reduced pressure can be performed.[4]

X-ray Powder Diffraction Analysis

The crystal structure of this compound was determined from high-resolution X-ray powder diffraction data. A general protocol for such an analysis is as follows:

Sample Preparation:

-

A small amount of the crystalline this compound is finely ground to a homogenous powder using an agate mortar and pestle.

-

The powder is then packed into a sample holder, ensuring a flat and smooth surface.

Data Collection:

-

The sample is mounted in a powder diffractometer.

-

X-ray diffraction data is collected using Cu Kα radiation over a 2θ range of, for example, 5° to 100°.

-

A step size of 0.01-0.02° and a suitable counting time per step are used to obtain high-quality data.

Structure Solution and Refinement:

-

The diffraction pattern is indexed to determine the unit cell parameters.

-

The space group is determined from the systematic absences in the diffraction pattern.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined using the Rietveld method, where the calculated diffraction pattern is fitted to the experimental data by adjusting atomic positions, thermal parameters, and other profile parameters.

Visualization of Key Processes

Caption: Coordination environment leading to the polymeric structure of this compound.

Caption: A typical workflow for the synthesis of this compound.

Relevance to Drug Development

The unique chemical properties of this compound make it a compound of interest for the pharmaceutical industry.

Catalyst in the Synthesis of Active Pharmaceutical Ingredients (APIs)

As an efficient Lewis acid catalyst, this compound can be employed in various organic transformations that are crucial for the synthesis of complex pharmaceutical molecules. Its ability to catalyze esterification and transesterification reactions is particularly valuable for the production of ester-containing drugs and prodrugs.[2][3] The use of a tin-based catalyst can offer advantages in terms of reactivity and selectivity compared to other Lewis acids.

Precursor for Other Tin-Based Compounds

This compound serves as a convenient starting material for the synthesis of other tin-containing compounds with potential therapeutic or diagnostic applications. For instance, organotin compounds have been investigated for their anticancer properties, and this compound can be a precursor in their synthesis.

Role in Drug Formulation

While less common, tin compounds can be explored for their potential roles in drug formulation and delivery. For example, tin(II) is known for its use in oral care products for its antimicrobial properties.[3][7] This suggests the potential for exploring this compound or its derivatives in formulations where antimicrobial activity is desired. Further research may uncover applications in areas such as stabilizing agents or as components of drug delivery systems.

Conclusion

This compound possesses a fascinating crystal structure and a rich coordination chemistry that are central to its diverse applications. The polymeric nature of its solid state and the stereochemically active lone pair on the tin(II) ion dictate its physical and chemical properties. A thorough understanding of its structure, as detailed in this guide, is essential for researchers and professionals in chemistry and drug development to fully exploit its potential as a catalyst and a precursor in the synthesis of novel materials and pharmaceutical agents. The provided experimental protocols offer a practical basis for the synthesis and characterization of this important compound.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 638-39-1 [smolecule.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. CN104557506A - Preparation technology of stannous acetate - Google Patents [patents.google.com]

- 7. This compound, 95% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

Health and safety guidelines for handling Tin(II) acetate

An In-depth Technical Guide to the Health and Safety Guidelines for Handling Tin(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of this compound (Sn(CH₃COO)₂), tailored for laboratory personnel in research, and drug development settings. Adherence to these guidelines is crucial to mitigate risks associated with this compound.

Chemical and Physical Properties

This compound, also known as stannous acetate, is a white to off-white crystalline solid.[1] It is sensitive to moisture and air, and upon exposure, it can oxidize, which may affect its stability and reactivity.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₄H₆O₄Sn[1] |

| Molecular Weight | 236.80 g/mol [2] |

| Appearance | White to off-white crystalline powder[1][3] |

| Melting Point | 180-182 °C (decomposes)[2][3] |

| Boiling Point | Not available |

| Density | 2.31 g/cm³[4] |

| Solubility | Decomposes in water.[5] Soluble in dilute hydrochloric acid.[5] |

| Stability | Moisture and air sensitive.[1] Stable under recommended storage conditions.[6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[7] The primary hazards are acute toxicity through oral, dermal, and inhalation routes.[7][8]

Table 2: Hazard Classification of this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[8] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[8] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[8] |

Signal Word: Warning[7]

Toxicology and Exposure Limits

Inorganic tin compounds, such as this compound, are generally considered to have low toxicity due to poor absorption from the gastrointestinal tract and rapid excretion.[9] However, ingestion of large amounts can lead to adverse effects such as stomachache, anemia, and liver and kidney problems.[3] While specific signaling pathways for this compound toxicity are not well-documented in publicly available literature, organotin compounds are known to interfere with cellular signaling, induce apoptosis, and inhibit certain enzymatic activities.[8]

Table 3: Occupational Exposure Limits for Inorganic Tin Compounds (as Sn)

| Organization | Limit | Value |

| OSHA | PEL-TWA | 2 mg/m³[10] |

| NIOSH | REL-TWA | 2 mg/m³[10] |

| ACGIH | TLV-TWA | 2 mg/m³[10] |

| CAL/OSHA | PEL-TWA | 2 mg/m³[10] |

PEL-TWA: Permissible Exposure Limit - Time-Weighted Average; REL-TWA: Recommended Exposure Limit - Time-Weighted Average; TLV-TWA: Threshold Limit Value - Time-Weighted Average.

Experimental Protocols and Safe Handling

Due to its air and moisture sensitivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated area, preferably within a fume hood or glovebox.[6][8]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following diagram outlines the recommended PPE for handling this compound.

General Handling Protocol

-

Preparation: Before handling, ensure all glassware and equipment are clean and thoroughly dried.[11] Assemble all necessary apparatus within a fume hood or glovebox.

-

Inert Atmosphere: Purge the reaction vessel and any transfer apparatus with a dry, inert gas.[2]

-

Weighing and Transfer: If possible, weigh the required amount of this compound inside a glovebox. For transfers outside a glovebox, use a sealed container and transfer under a positive pressure of inert gas.

-

Solution Preparation: this compound decomposes in water but is soluble in dilute hydrochloric acid.[5] Add the solid to the solvent slowly while stirring in an inert atmosphere.

-

Post-Handling: After use, ensure the container is tightly sealed under an inert atmosphere.[8] Clean all equipment promptly to prevent residue buildup.

Spill Response Protocol

In the event of a spill, follow the procedure outlined in the diagram below.

Storage and Disposal

Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[7] It should be stored under an inert atmosphere, such as nitrogen, to prevent oxidation and decomposition.[7]

Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.[8] Do not dispose of down the drain.[8] Small quantities of surplus chemicals can sometimes be treated in the laboratory to render them less hazardous, but this should only be performed by trained personnel with a thorough understanding of the chemical reactions involved.[12]

First Aid Measures

Immediate medical attention is recommended in case of any exposure.

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[7] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |

Fire-Fighting Measures

This compound is not flammable. However, in the event of a fire involving this chemical, use an extinguishing agent suitable for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[9] Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

Logical Relationship of Hazard Mitigation

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

This guide is intended to provide a comprehensive overview of the health and safety guidelines for handling this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable institutional and regulatory requirements. Always consult the most recent Safety Data Sheet (SDS) for this chemical before use.

References

- 1. [PDF] Toxic effects of tin compounds on microorganisms | Semantic Scholar [semanticscholar.org]

- 2. web.mit.edu [web.mit.edu]

- 3. Tin and Compounds | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 4. research.unl.edu [research.unl.edu]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Toxicity of tin and its compounds. | Semantic Scholar [semanticscholar.org]

- 10. Acetate Promotes T Cell Effector Function during Glucose Restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 12. epfl.ch [epfl.ch]

Navigating the Solubility of Tin(II) Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qualitative Solubility Profile

Tin(II) acetate is a white to off-white crystalline powder that is known to be sensitive to moisture and air. It decomposes in water but exhibits solubility in a range of organic solvents. The principle of "like dissolves like" offers a preliminary guide to its solubility, suggesting better solubility in solvents with similar polarity.

Based on available data, the qualitative solubility of this compound in common organic solvents is summarized in the table below.

| Solvent Category | Solvent Examples | Qualitative Solubility | Citations |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | |

| Polar Protic | Methanol | Soluble | |

| Non-Polar/Slightly Polar | General Observation | Reported to be soluble | |

| Aqueous | Water | Decomposes | |

| Aqueous Acidic | Dilute Hydrochloric Acid | Soluble |

Experimental Protocol for Quantitative Solubility Determination

Given the absence of readily available quantitative data, researchers often need to determine the solubility of this compound in their specific solvent systems. The following is a detailed experimental protocol based on the equilibrium shake-flask method, adapted for the air- and moisture-sensitive nature of this compound.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (anhydrous)

-

Anhydrous organic solvent of interest

-

Inert gas (e.g., argon or nitrogen)

-

Schlenk line or glovebox

-

Temperature-controlled shaker or incubator

-

Gas-tight vials with septa

-

Syringes and needles

-

Inert filter (e.g., PTFE syringe filter, 0.2 µm)

-

Analytical balance

-

Volumetric flasks

-

Suitable analytical instrument for quantification (e.g., ICP-MS for tin analysis, or a validated chromatographic method)

Procedure:

-

Preparation of Materials:

-

Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas or in a desiccator.

-

Ensure the solvent is anhydrous, either by using a commercially available anhydrous grade or by drying it using appropriate methods (e.g., molecular sieves).

-

Handle this compound under an inert atmosphere (glovebox or Schlenk line) to prevent oxidation and hydrolysis.

-

-

Sample Preparation:

-

Under an inert atmosphere, add an excess amount of this compound to a pre-weighed, dry, gas-tight vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Record the initial mass of this compound added.

-

Using a syringe, add a known volume or mass of the anhydrous organic solvent to the vial.

-

Seal the vial securely with a septum cap.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the solid. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the experimental temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with an inert filter. It is critical to avoid aspirating any solid particles. The filtration should be performed quickly to minimize any temperature changes that could affect solubility.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same anhydrous solvent to a concentration suitable for the chosen analytical method.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for determining the concentration of tin.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility ( g/100 mL) = (Measured Concentration × Dilution Factor × Volume of Solution) / 100

-

Safety Precautions:

-

Always handle this compound in a well-ventilated area or under an inert atmosphere.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Consult the Safety Data Sheet (SDS) for this compound before starting any experimental work.

Visualizing Experimental and Logical Workflows

To further aid in the understanding of the experimental protocol and the application of this compound, the following diagrams have been generated using Graphviz.

Caption: Workflow for determining the solubility of this compound.

Caption: Logical relationship of this compound as a catalyst in esterification.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse in the public domain, its qualitative solubility in polar aprotic and polar protic solvents like DMSO and methanol is established. For researchers and professionals in drug development and organic synthesis, the provided experimental protocol offers a robust framework for determining the precise solubility in their specific solvent systems. Understanding the solubility of this compound is a critical first step in optimizing reaction conditions and harnessing its full potential as a catalyst and precursor in various chemical transformations.

Molecular weight and formula of diacetoxytin

A Note on Nomenclature: The term "diacetoxytin" can be ambiguous as it may refer to various organotin compounds with two acetate groups. This guide focuses on Dibutyltin diacetate (DBTA) , a widely used and well-documented example of a diacetoxytin compound.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing comprehensive information on the molecular characteristics, synthesis, and spectral properties of Dibutyltin diacetate.

Molecular and Physical Properties

Dibutyltin diacetate is an organotin compound valued for its catalytic activity in various chemical transformations.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₂H₂₄O₄Sn |

| Molecular Weight | 351.03 g/mol [2] |

| CAS Number | 1067-33-0[2] |

| Appearance | Colorless to pale yellow liquid[1] |

| Density | 1.31 g/mL at 25 °C |

| Boiling Point | 139 °C at 5 mmHg[1] |

| Melting Point | 7-10 °C[1] |

| Refractive Index | n20/D 1.471 |

| Vapor Pressure | 1.3 mmHg at 25 °C[1] |

| Solubility | Soluble in organic solvents such as toluene. |

Synthesis of Dibutyltin Diacetate

The industrial synthesis of dibutyltin diacetate is typically achieved through the reaction of dibutyltin oxide with acetic acid.[1] This method is favored for its efficiency and high yield.

This protocol is based on established industrial synthesis methods.

Materials:

-

Dibutyltin oxide

-

Glacial acetic acid (in excess)

-

Reaction kettle with a stirring device and vacuum capabilities

Procedure:

-

Charge the reaction kettle with an excess of glacial acetic acid.

-

Begin stirring and gradually add the dibutyltin oxide to the reactor.

-

Heat the mixture to a temperature between 60-80 °C. Maintain this temperature and continue stirring for 1-2 hours, or until the dibutyltin oxide has completely dissolved.

-

Apply a vacuum and heat the solution to 105 °C. Once this temperature is reached, cease heating and maintain the temperature for 20-30 minutes.

-

Resume heating to 110 °C while maintaining the vacuum. Continue this for 2-3.5 hours, or until no more low-boiling-point substances are distilled off.

-

Cool the reactor and discharge the final product, dibutyltin diacetate.

Diagram of Synthesis Workflow:

Caption: Synthesis of Dibutyltin Diacetate from Dibutyltin Oxide.

Spectral Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and quality control of dibutyltin diacetate.

The ¹H NMR spectrum of dibutyltin diacetate is consistent with its molecular structure, showing signals corresponding to the protons of the butyl and acetate groups.

-

Butyl Group Protons: The four distinct sets of protons in the two butyl chains will give rise to a series of multiplets in the upfield region of the spectrum (typically 0.8-1.8 ppm). The terminal methyl (CH₃) protons will appear as a triplet, while the three methylene (CH₂) groups will be represented by more complex multiplets due to spin-spin coupling with adjacent protons.

-

Acetate Group Protons: The methyl protons of the two acetate groups are chemically equivalent and will therefore appear as a sharp singlet in the downfield region (around 2.1 ppm). The integration of this peak will correspond to six protons.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

-

Butyl Group Carbons: Four distinct signals are expected for the four non-equivalent carbon atoms of the butyl chains. The chemical shifts will range from approximately 13 ppm for the terminal methyl carbon to higher values for the methylene carbons closer to the tin atom.

-

Acetate Group Carbons: Two signals will be present for the acetate groups: one for the methyl carbon (around 21 ppm) and another for the carbonyl carbon (C=O) at a much more downfield position (in the range of 170-180 ppm).

The IR spectrum of dibutyltin diacetate displays characteristic absorption bands that confirm the presence of its key functional groups.

-

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl groups.

-

C=O Stretching: A strong, sharp absorption band in the region of 1550-1650 cm⁻¹ is characteristic of the asymmetric stretching of the carboxylate group (C=O) of the acetate ligands. The position of this band can be influenced by the coordination of the acetate to the tin atom.

-

C-O Stretching: Bands corresponding to the symmetric stretching of the carboxylate group can be found in the 1300-1400 cm⁻¹ region.

-

Sn-C Stretching: The stretching vibrations of the tin-carbon bonds typically appear in the lower frequency region of the spectrum, around 500-600 cm⁻¹.

Applications in Research and Drug Development

Dibutyltin diacetate is primarily utilized as a catalyst in various organic reactions. Its applications in the pharmaceutical and drug development sectors are mainly indirect, through its role in the synthesis of more complex molecules.

-

Catalyst in Organic Synthesis: DBTA is an effective catalyst for esterification, transesterification, and the formation of urethanes.[3] This makes it valuable in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

-

Curing Agent for Silicones: In the development of medical devices and drug delivery systems that utilize silicone-based materials, DBTA can be used as a curing agent.

-

Stabilizer: It can also act as a stabilizer in certain formulations, preventing degradation.

As it functions as a catalyst and is not typically incorporated into the final drug molecule, there are no known direct signaling pathways associated with dibutyltin diacetate in a pharmacological context. Its primary relevance to drug development professionals lies in its utility as a synthetic tool.

References

An In-depth Technical Guide to the Lewis Acid Properties of Tin(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) acetate, Sn(OAc)₂, is a versatile and efficient Lewis acid catalyst employed in a range of organic transformations. Its utility is particularly notable in polymerization reactions for creating biodegradable polymers and in the synthesis of various organic esters. This technical guide provides a comprehensive overview of the Lewis acid properties of this compound, including its synthesis, characterization, and catalytic mechanisms, with a focus on applications relevant to the pharmaceutical and drug development industries.

Core Properties of this compound

This compound is a white crystalline solid that is sparingly soluble in water but soluble in various organic solvents. The tin atom in its +2 oxidation state possesses a lone pair of electrons and vacant d-orbitals, which are key to its Lewis acidic nature. This electronic configuration allows it to accept electron pairs from Lewis bases, such as the carbonyl oxygen of esters and carboxylic acids, thereby activating these functional groups for nucleophilic attack.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₄Sn | |

| Molecular Weight | 236.80 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 180-182 °C | |

| Solubility | Decomposes in water; Soluble in dilute HCl, DMSO, and methanol | [1] |

Lewis Acidity of this compound

The Gutmann-Beckett method is a common experimental technique used to assess the Lewis acidity of a substance by measuring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (TEPO), upon interaction with the Lewis acid.[2][3] Although not specifically reported for this compound, this method has been applied to other tin compounds, providing a quantitative measure of their Lewis acidity.[4]

Experimental Protocols

Synthesis of this compound

Method 1: From Tin(II) Oxide and Acetic Acid

This is a common and straightforward method for the laboratory-scale synthesis of this compound.[5][6][7]

Materials:

-

Tin(II) oxide (SnO)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tin(II) oxide and deionized water in a 1:1 to 1:2 mass ratio.[7]

-

Begin stirring the mixture.

-

Slowly add glacial acetic acid to the suspension. The amount of acetic acid will depend on the desired final concentration.

-

Heat the reaction mixture to 75-85 °C and maintain this temperature for 30 minutes with continuous stirring.[7]

-

Increase the temperature to 95-100 °C and reflux the mixture for 3 hours.[7]

-

After the reaction is complete, remove the excess acetic acid and water via vacuum distillation.

-

The resulting white solid is this compound, which can be further purified by sublimation.[5]

Workflow for Synthesis of this compound from Tin(II) Oxide:

Caption: Synthesis of this compound from Tin(II) Oxide.

Method 2: From Elemental Tin

This method involves the direct reaction of elemental tin with acetic acid, often under reflux conditions.[8]

Materials:

-

Elemental tin (powder or shot)

-

Glacial acetic acid

Procedure:

-

Charge a reactor with an excess of tin metal and glacial acetic acid.

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen).

-

The reaction is typically slow and may require prolonged heating (e.g., 80-90 hours).[8]

-

After the reaction, the excess tin is filtered off.

-

The filtrate is then concentrated under vacuum to yield this compound.

Characterization of Lewis Acidity (General Protocol)

The Gutmann-Beckett method can be adapted to determine the acceptor number (AN) of this compound.[2][3]

Materials:

-

This compound

-

Triethylphosphine oxide (TEPO)

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane-d₂, benzene-d₆)

-

NMR tubes

Procedure:

-

Prepare a standard solution of TEPO in the chosen deuterated solvent of a known concentration.

-

Record the ³¹P NMR spectrum of the TEPO solution. The chemical shift of the free TEPO is denoted as δ(free).

-

Prepare a solution of this compound in the same deuterated solvent.

-

Add a stoichiometric amount of the this compound solution to the TEPO solution in the NMR tube.

-

Record the ³¹P NMR spectrum of the mixture. The chemical shift of the complexed TEPO is denoted as δ(complex).

-

The change in chemical shift (Δδ = δ(complex) - δ(free)) is used to calculate the acceptor number using the formula: AN = 2.345 * Δδ.

Workflow for Gutmann-Beckett Determination of Lewis Acidity:

References

- 1. reaxis.com [reaxis.com]

- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 3. magritek.com [magritek.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. CN104557506A - Preparation technology of stannous acetate - Google Patents [patents.google.com]

- 8. US6303808B1 - Direct synthesis of tin (II) carboxylates and tin(IV) carboxylates from elemental tin or tin oxides - Google Patents [patents.google.com]

A Technical Guide to Commercial Tin(II) Acetate: Suppliers, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercially available Tin(II) acetate (Sn(CH₃COO)₂), detailing its suppliers, purity grades, common impurities, and the analytical methodologies crucial for its characterization in research and drug development settings. This compound is a versatile reagent, acting as a catalyst in organic synthesis, a precursor for advanced materials, and finding applications in various industrial processes.[1][2] Its efficacy in these roles is intrinsically linked to its purity.

Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer this compound in a range of purity grades to suit diverse research and development needs. The available grades typically range from technical grade to high-purity specifications, with purities often exceeding 99%. The selection of an appropriate grade is contingent upon the sensitivity of the intended application to impurities.

| Supplier | Available Purity Grades | Noted Assay Method(s) |

| American Elements | Mil Spec, ACS, Reagent, Technical, Food, Agricultural, Pharmaceutical, Optical, USP, EP/BP | ASTM testing standards |

| Ereztech | 98%+, 99% | Gravimetric analysis (%Sn = 48.9-51.4), Titration |

| ProChem, Inc. | Custom purities available upon request | Not specified |

| Chemsavers, Inc. | >99.0% | Gravimetric (as Sn), Titration |

| ChemScene | ≥95% | Not specified |

| Strem | 99% | Not specified |

| Santa Cruz Biotechnology | ≥98% | Not specified |

| Thermo Scientific (Alfa Aesar) | 95% | Not specified |

| Sigma-Aldrich | Tin(II) content: 49-53% (purity not determined) | Not specified |

| Stanford Advanced Materials | 99% | Not specified |

| EFORU | 99%, 99.9%, 99.99%, 99.999%, 99.9999% (2N to 6N) | Not specified |

Common Impurities

The primary impurities in this compound arise from its sensitivity to environmental conditions. Due to its susceptibility to oxidation and hydrolysis, careful handling and storage are paramount to maintain its integrity.[3]

-

Tin(IV) Species: Exposure to air can lead to the oxidation of the Tin(II) ion to the more stable Tin(IV) state. The presence of Tin(IV) acetate or other Tin(IV) compounds can significantly impact reactions where the +2 oxidation state is critical.

-

Hydrolysis Products: In the presence of moisture, this compound can hydrolyze to form tin hydroxides or oxides.[4] Anhydrous this compound is known to decompose in water.[4]

-

Residual Acetic Acid: Depending on the manufacturing process, there may be residual acetic acid from the synthesis, which involves dissolving tin(II) oxide in glacial acetic acid.[4]

-

Trace Metals: As with any manufactured chemical, trace amounts of other metals may be present, originating from the raw materials or the manufacturing equipment. The specific metallic impurities and their concentrations will vary by supplier and grade.

Experimental Protocols for Purity and Impurity Analysis

Accurate determination of the purity of this compound and the quantification of its impurities are essential for ensuring reproducible experimental outcomes. The following section details the methodologies for key analytical procedures.

Determination of Tin(II) Content by Iodimetric Redox Titration

This method is a classic and reliable way to determine the concentration of Tin(II) in a sample. It is based on the oxidation of Sn(II) to Sn(IV) by a standardized iodine solution.

Principle: The reaction proceeds as follows: Sn²⁺ + I₂ → Sn⁴⁺ + 2I⁻

The endpoint of the titration is typically detected using a starch indicator, which forms a deep blue complex with excess iodine.

Reagents and Equipment:

-

Standardized 0.1 N Iodine (I₂) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Starch indicator solution (1%)

-

Solid Carbon Dioxide (dry ice) or Nitrogen gas for creating an inert atmosphere

-

Analytical balance

-

Burette, 25 mL or 50 mL

-

Erlenmeyer flask, 250 mL

-

Heating plate

Methodology:

-

Sample Preparation: Accurately weigh approximately 0.2-0.3 g of the this compound sample into a 250 mL Erlenmeyer flask.

-

Dissolution and Reduction of any Sn(IV): Add 50 mL of concentrated HCl and 90 mL of deionized water to the flask.[5] To ensure all tin is in the +2 oxidation state, the solution can be boiled for a few minutes.[5]

-

Creation of an Inert Atmosphere: To prevent the oxidation of Sn(II) by atmospheric oxygen, an inert atmosphere must be created. This can be achieved by adding a small piece of dry ice to the flask or by continuously bubbling nitrogen gas through the solution.[5] The CO₂ produced from the sublimation of dry ice will displace the air.

-

Cooling: Cool the flask to room temperature. It is crucial to maintain the inert atmosphere during cooling.

-

Titration: Add a few drops of starch indicator solution. The solution should be colorless. Immediately titrate the sample with the standardized 0.1 N iodine solution until the first permanent blue color appears.

-

Calculation: The percentage of Tin(II) in the sample can be calculated using the following formula:

% Sn(II) = (V_I₂ × N_I₂ × M_Sn) / (W_sample × 2) × 100

Where:

-

V_I₂ = Volume of iodine solution used in liters

-

N_I₂ = Normality of the iodine solution

-

M_Sn = Molar mass of Tin (118.71 g/mol )

-

W_sample = Weight of the sample in grams

-

Determination of Total Tin Content by Gravimetric Analysis

This method determines the total tin content by converting the tin in the sample to a stable, weighable form, typically Tin(IV) oxide (SnO₂).

Principle: The this compound sample is thermally decomposed and oxidized to Tin(IV) oxide. The weight of the resulting oxide is then used to calculate the total tin content.

Reagents and Equipment:

-

Porcelain crucible and lid

-

Muffle furnace

-

Analytical balance

-

Desiccator

Methodology:

-

Crucible Preparation: Heat a clean porcelain crucible and lid in a muffle furnace at approximately 900°C for 30 minutes. Cool in a desiccator and weigh accurately. Repeat the heating, cooling, and weighing cycle until a constant weight is achieved.

-

Sample Addition: Accurately weigh approximately 0.5 g of the this compound sample into the pre-weighed crucible.

-

Decomposition and Ignition: Gently heat the crucible with the sample over a Bunsen burner in a fume hood to slowly decompose the acetate. Once the initial decomposition has subsided, transfer the crucible to a muffle furnace.

-

Ignition to SnO₂: Heat the sample in the muffle furnace at 900°C for at least one hour to ensure complete conversion to SnO₂.

-

Cooling and Weighing: Remove the crucible from the furnace, place it in a desiccator to cool to room temperature, and then weigh it accurately.

-

Calculation: The percentage of total tin in the sample can be calculated using the following formula:

% Total Sn = (W_SnO₂ × (M_Sn / M_SnO₂)) / W_sample × 100

Where:

-

W_SnO₂ = Weight of the Tin(IV) oxide residue in grams

-

M_Sn = Molar mass of Tin (118.71 g/mol )

-

M_SnO₂ = Molar mass of Tin(IV) oxide (150.71 g/mol )

-

W_sample = Weight of the sample in grams

-

Analysis of Trace Metal Impurities by ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for the determination of a wide range of metallic impurities at trace and ultra-trace levels.

Principle: The sample is introduced into an argon plasma, which atomizes and ionizes the components. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the identification and quantification of the elements present.[6]

Reagents and Equipment:

-

ICP-MS instrument

-

Trace metal grade Nitric Acid (HNO₃)

-

Ultrapure deionized water

-

Certified multi-element standard solutions

-

Volumetric flasks and pipettes

Methodology:

-

Sample Digestion: Accurately weigh a small amount of the this compound sample (e.g., 0.1 g) into a clean digestion vessel. Add a suitable volume of trace metal grade nitric acid (e.g., 5-10 mL). The digestion can be performed on a hot plate or using a microwave digestion system for more efficient and controlled digestion.[7][8] The goal is to completely dissolve the sample and oxidize the organic matrix.

-

Dilution: After digestion, quantitatively transfer the solution to a volumetric flask (e.g., 100 mL) and dilute to the mark with ultrapure deionized water. Further dilutions may be necessary to bring the concentrations of the analytes within the linear dynamic range of the instrument.[9]

-

Instrument Calibration: Prepare a series of calibration standards by diluting a certified multi-element stock solution with a matrix-matching diluent (e.g., 2% nitric acid).[7]

-

Analysis: Aspirate the prepared sample solution into the ICP-MS. The instrument will measure the intensity of the signal for each mass-to-charge ratio corresponding to the elements of interest.

-

Quantification: The concentration of each metallic impurity in the original sample is determined by comparing the signal intensities from the sample to the calibration curve generated from the standards. An internal standard is typically used to correct for matrix effects and instrument drift.[9]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound purity.

Caption: Workflow for the comprehensive purity analysis of this compound.

This technical guide provides a foundational understanding of the commercial landscape and analytical considerations for this compound. For critical applications, it is always recommended to consult the supplier's certificate of analysis and, where necessary, perform independent verification of the material's purity to ensure it meets the stringent requirements of your research or development activities.

References

- 1. digicollections.net [digicollections.net]

- 2. Sciencemadness Discussion Board - Tin acetates - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. americanelements.com [americanelements.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mt.com [mt.com]

- 6. azom.com [azom.com]

- 7. s27415.pcdn.co [s27415.pcdn.co]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www2.gov.bc.ca [www2.gov.bc.ca]

Methodological & Application

Application Notes and Protocols for Tin(II) Acetate-Catalyzed Esterification Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) acetate, also known as stannous acetate (Sn(OAc)₂), is a versatile and effective Lewis acid catalyst for esterification and transesterification reactions.[1] Its utility spans various applications, from the synthesis of specialty polymers to the production of biofuels.[1][2] As a Lewis acid, this compound activates the carbonyl group of the carboxylic acid, facilitating nucleophilic attack by the alcohol and thereby increasing the reaction rate.[3] These application notes provide detailed protocols and quantitative data for the use of this compound in esterification reactions, aiding researchers in the development of efficient synthetic methodologies.

Data Presentation

The following tables summarize quantitative data from various esterification and transesterification reactions catalyzed by Tin(II) compounds. While specific data for a wide range of simple esterifications using this compound is limited in publicly available literature, data from transesterification and polymer synthesis, along with data from the closely related catalyst Tin(II) chloride, provide valuable insights into reaction conditions and expected outcomes.

Table 1: Transesterification Catalyzed by this compound

| Carboxylic Acid/Ester Source | Alcohol | Molar Ratio (Alcohol:Source) | Catalyst | Temperature (°C) | Time (h) | Conversion/Yield | Reference |

| Sunflower Oil | Methanol | 30:1 | This compound | 150 | 3 | 96.6 wt.% Methyl Ester | [3][4] |

Table 2: Ring-Opening Polymerization (Esterification) Catalyzed by this compound

| Monomer | Initiator | Monomer:Catalyst Ratio | Catalyst | Temperature (°C) | Time (h) | Result | Reference |

| L-lactide | None | 15:1 | This compound | 160 | Not Specified | Linear polylactide | [5] |

Table 3: Esterification of Carboxylic Acids Catalyzed by Tin(II) Chloride *

| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzoic Acid | n-Propanol | 1:excess | 50 | 100 | 20 | 94 | [6] |

| 4-Methoxybenzoic Acid | n-Propanol | 1:excess | 50 | 100 | 20 | 84 | [6] |

| Cinnamic Acid | n-Propanol | 1:excess | 50 | 100 | 20 | 99 | [6] |

| Hexanoic Acid | n-Propanol | 1:excess | 50 | 100 | 20 | 91 | [6] |

*Data for Tin(II) chloride is provided as a reference for typical reaction conditions and yields for tin(II)-catalyzed esterifications.

Mandatory Visualizations

Signaling Pathway

Caption: Lewis acid-catalyzed esterification mechanism.

Experimental Workflow

Caption: General experimental workflow for esterification.

Experimental Protocols

Protocol 1: General Procedure for the Esterification of a Carboxylic Acid with an Alcohol

This protocol provides a general method for the esterification of a simple carboxylic acid and an alcohol using this compound as a catalyst.

1. Materials:

-

Carboxylic acid (1.0 eq)

-

Alcohol (1.5 - 3.0 eq)

-

This compound (0.01 - 0.1 eq)

-

Anhydrous toluene or other suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

2. Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (optional, for removal of water)

-

Heating mantle or oil bath with a magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware

-

Rotary evaporator

-

Column chromatography setup

3. Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid, the alcohol, and this compound. Add a suitable solvent, such as toluene, to facilitate the reaction and, if applicable, the azeotropic removal of water.

-

Reaction: Attach a reflux condenser (and a Dean-Stark trap if used) to the flask. Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the solvent and reactants.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed or no further product formation is observed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-